molecular formula C11H12N2OS B14436339 Urea, 1-allyl-3-(2-formylphenyl)-2-thio- CAS No. 74051-51-7

Urea, 1-allyl-3-(2-formylphenyl)-2-thio-

Cat. No.: B14436339
CAS No.: 74051-51-7
M. Wt: 220.29 g/mol
InChI Key: SAONPZIJOUYLKC-UHFFFAOYSA-N
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Description

Urea, 1-allyl-3-(2-formylphenyl)-2-thio- is a thiourea derivative with the molecular formula C11H12N2OS. This compound is known for its unique structural properties, which include an allyl group and a formylphenyl group attached to the thiourea core. It has a molecular weight of 220.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-allyl-3-(2-formylphenyl)-2-thio- typically involves the reaction of allyl isothiocyanate with 2-formylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Urea, 1-allyl-3-(2-formylphenyl)-2-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Urea, 1-allyl-3-(2-formylphenyl)-2-thio- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, 1-allyl-3-(2-formylphenyl)-2-thio- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiourea core can also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, 1-allyl-3-(2-formylphenyl)-2-thio- is unique due to the presence of both the allyl and formylphenyl groups, which confer distinct reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

74051-51-7

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-(2-formylphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C11H12N2OS/c1-2-7-12-11(15)13-10-6-4-3-5-9(10)8-14/h2-6,8H,1,7H2,(H2,12,13,15)

InChI Key

SAONPZIJOUYLKC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC=CC=C1C=O

Origin of Product

United States

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